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Compound of Interest

Compound Name: 2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: B1583763 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-
Nitromesitylene
2-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene) is a pivotal intermediate in the synthesis of

various high-value organic compounds, including dyes and pharmaceutical agents.[1] Its utility

stems from the reactive nitro group, which can be readily reduced to an amine, providing a

synthetic handle for further molecular elaboration. The synthesis of 2-nitromesitylene is a

classic example of electrophilic aromatic substitution, a fundamental reaction in organic

chemistry. However, the high reactivity of the mesitylene ring presents a significant challenge:

controlling the reaction to favor mono-nitration and prevent the formation of dinitro and trinitro

byproducts.[2]

This document provides a comprehensive, field-proven protocol for the laboratory-scale

synthesis of 2-nitromesitylene, emphasizing safety, mechanistic understanding, and

procedural robustness. The methodology described herein is adapted from the well-established

procedures found in Organic Syntheses, ensuring reliability and reproducibility.[3]

The Chemistry: An Electrophilic Aromatic
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The nitration of mesitylene proceeds via an electrophilic aromatic substitution pathway. The key

to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).

Step 1: Generation of the Nitronium Ion In this protocol, a mixture of fuming nitric acid and

acetic anhydride is used. The acetic anhydride serves to scavenge the water produced, which

would otherwise inhibit the reaction, and facilitates the formation of the nitronium ion. The

reaction is as follows:

HNO₃ + (CH₃CO)₂O → NO₂⁺ + CH₃COO⁻ + CH₃COOH

Step 2: Electrophilic Attack The electron-rich mesitylene ring, activated by three methyl groups,

acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized

carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Aromatization A weak base, such as water or acetate, removes a

proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and

yielding the final product, 2-nitromesitylene.

The overall mechanism is a cornerstone of aromatic chemistry, and its understanding is critical

for controlling the reaction outcome.[4] The high reactivity of mesitylene means that without

careful temperature control, further nitration can occur, leading to undesired byproducts.

Safety as a Priority: Hazard Analysis and Mitigation
The nitration of aromatic compounds is an energetic process that demands strict adherence to

safety protocols. A thorough risk assessment must be conducted before commencing any work.

Reagent Hazards:

Fuming Nitric Acid: A powerful oxidizing agent and highly corrosive. It can cause severe

burns upon contact and is toxic if inhaled. All manipulations must be performed in a

certified chemical fume hood.

Acetic Anhydride: Corrosive, flammable, and a lachrymator. It reacts exothermically with

water.
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Mesitylene: A flammable liquid and vapor. It can cause skin and respiratory irritation.[5][6]

[7]

Sodium Hydroxide: Corrosive and can cause severe burns.

Reaction Hazards:

Exothermic Reaction: The reaction is highly exothermic. The addition of the nitrating

mixture must be slow and controlled, with efficient cooling, to prevent a dangerous

temperature increase (runaway reaction).[4]

Explosion Risk: Adding the nitric acid solution too rapidly can lead to an explosive

reaction.[3]

Mandatory Safety Measures:

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab

coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

Engineering Controls: The entire procedure must be carried out in a well-ventilated

chemical fume hood.[8] An ice bath must be readily available for emergency cooling. A

safety shower and eyewash station should be accessible.[7]

Waste Disposal: All chemical waste must be disposed of according to institutional and

local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating precise temperature controls

and a robust purification sequence to ensure a high-purity final product.
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Reagent/Equipment Quantity/Specification Purpose

Mesitylene 40 g (0.333 mole) Starting Material

Acetic Anhydride 80 g (74 mL) total Reagent / Water Scavenger

Fuming Nitric Acid (sp. gr.

1.51)
31.5 g (20.8 mL, 0.5 mole) Nitrating Agent

Glacial Acetic Acid 20 g (19.1 mL) Solvent for Nitrating Mixture

Sodium Chloride (NaCl) ~40 g
"Salting out" to reduce product

solubility

Diethyl Ether ~250 mL Extraction Solvent

Sodium Hydroxide (NaOH) 10-15% aqueous solution
Neutralization of acidic

byproducts

Methyl Alcohol (Methanol) ~35 mL Recrystallization Solvent

Equipment

500-mL Three-necked flask Reaction Vessel

Mechanical Stirrer Efficient mixing

Dropping Funnel Controlled addition of reagents

Thermometer -10°C to 100°C range Temperature monitoring

Ice-water bath & Ice-salt bath Cooling

Steam Distillation Apparatus Purification

Büchner Funnel & Filter Flask Filtration

Step-by-Step Synthesis Procedure
Part A: The Nitration Reaction

Setup: Assemble a 500-mL three-necked, round-bottomed flask equipped with a mechanical

stirrer, a dropping funnel, and a thermometer.
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Initial Charge: To the flask, add 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride.

Cooling: Place the flask in an ice-water bath and cool the mixture to below 10°C with stirring.

Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating solution by

adding 31.5 g of fuming nitric acid to a mixture of 20 g of glacial acetic acid and 20 g of

acetic anhydride. Caution: This addition must be done slowly in an ice-salt bath, keeping the

temperature of the mixture below 20°C. An explosive reaction can occur if the nitric acid is

added too quickly.[3]

Addition: Transfer the prepared nitrating mixture to the dropping funnel. Add it dropwise to

the cooled mesitylene solution over approximately 40 minutes. It is critical to maintain the

reaction temperature between 15°C and 20°C throughout the addition.

Reaction Completion: Once the addition is complete, remove the ice bath and allow the

mixture to stand at room temperature for two hours, continuing to stir.

Gentle Heating: Gently warm the flask to 50°C on a water bath for 10 minutes to ensure the

reaction goes to completion. A higher temperature is not recommended.[3]

Part B: Work-up and Purification

Quenching: Cool the reaction mixture and slowly pour it into 800 mL of ice water with

vigorous stirring.

Isolation: Add approximately 40 g of sodium chloride to the mixture to facilitate the

separation of the oily product. Decant the aqueous layer.

Extraction: Extract the decanted aqueous layer with about 200-250 mL of diethyl ether.

Combine this ether extract with the crude nitromesitylene oil.

Washing: Wash the ethereal solution with three or four 30-mL portions of 10-15% sodium

hydroxide solution, until the aqueous wash is distinctly alkaline. This removes residual acids.

Solvent Removal: Distill off the ether on a steam bath.
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Steam Distillation: To the residue, add about 150 mL of 10% sodium hydroxide solution and

steam distill the mixture. Continue until the distillate runs clear (approx. 3 hours, 1.5 L of

distillate). The nitromesitylene will collect as a dense oil at the bottom.

Crystallization: Decant the water from the collected product. The nitromesitylene should

solidify upon cooling.

Recrystallization: For final purification, dissolve the crude solid product in 25 mL of

commercial methyl alcohol. Cool the solution in an ice-salt bath with stirring to induce

crystallization.

Final Product: Filter the pale yellow crystals using a Büchner funnel, wash them twice with 5-

mL portions of cold methyl alcohol, and dry them. The expected yield is approximately 37-38

g (74-76%).[3]

Visualizing the Process
Experimental Workflow
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Preparation

Reaction

Work-up & Purification

1. Charge Mesitylene & Acetic Anhydride

2. Prepare Nitrating Mix (HNO3/AcOH/Ac2O)

3. Add Nitrating Mix to Mesitylene (15-20°C)

Slow Addition

4. Stir at Room Temp (2h)

5. Heat to 50°C (10 min)

6. Quench in Ice Water

7. Extract with Ether

8. Wash with NaOH(aq)

9. Steam Distillation

10. Recrystallize from Methanol

Pure 2-Nitromesitylene

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Nitromesitylene.
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Reaction Mechanism Overview

HNO3 + (CH3CO)2O

Nitronium Ion (NO2+)

  Generation

Arenium Ion
(Sigma Complex)

Mesitylene

  Attack

2-Nitromesitylene

  -H+ (Deprotonation)

Click to download full resolution via product page

Caption: Simplified mechanism of electrophilic nitration of mesitylene.

Product Characterization
To confirm the identity and purity of the synthesized 2-nitromesitylene, the following analytical

techniques are recommended:

Melting Point: The purified product should exhibit a sharp melting point consistent with

literature values (44-45 °C).

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

Expected signals include two singlets for the aromatic protons and the methyl groups.

δ ~6.9 ppm (s, 2H, Ar-H)

δ ~2.3 ppm (s, 6H, Ar-CH₃ para to NO₂)

δ ~2.2 ppm (s, 3H, Ar-CH₃ ortho to NO₂)
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic

carbons (including the one bearing the nitro group) and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for

the nitro group (strong asymmetric and symmetric stretches around 1525 cm⁻¹ and 1365

cm⁻¹, respectively) and aromatic C-H and C=C bonds.

Conclusion
The synthesis of 2-nitromesitylene via direct nitration of mesitylene is a robust and scalable

laboratory procedure when executed with precision and a paramount focus on safety. Careful

control of the reaction temperature is the most critical parameter to ensure a high yield of the

desired mono-nitro product and to prevent hazardous runaway conditions. The detailed

protocol and mechanistic insights provided in this application note serve as a comprehensive

guide for researchers requiring this valuable synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://patents.google.com/patent/RU1825357C/en
https://patents.google.com/patent/RU1825357C/en
https://patentimages.storage.googleapis.com/c0/33/78/5dabe58c3c2946/US3078317.pdf
https://orgsyn.org/demo.aspx?prep=CV2P0449
https://www.benchchem.com/product/b144214
https://www.carlroth.com/medias/SDB-3N74-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTAxMjZ8YXBwbGljYXRpb24vcGRmfGFEZ3dMMmc0TlM4NU1qUXdNVFE1TWprMU1UTTBMMU5FUWw4elRqYzBYME5JWDBWT0xuQmtaZ3xiMTY2YmRkOTE0YjVjYjlhNmZmZDk1YWI3MDI0M2Q0OTFlYzhhNWE2NWFkMjdkNDQ5MTIzZDkxYjk0ZDc0ODYy
https://www.chemos.de/import/data/msds/GB_en/108-67-8-A0001299-GB-en.pdf
https://www.fishersci.com/store/msds?partNumber=AC161320010&countryCode=US&language=en
https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/mesitylene_0.pdf
https://www.benchchem.com/product/b1583763#laboratory-scale-synthesis-of-2-nitromesitylene
https://www.benchchem.com/product/b1583763#laboratory-scale-synthesis-of-2-nitromesitylene
https://www.benchchem.com/product/b1583763#laboratory-scale-synthesis-of-2-nitromesitylene
https://www.benchchem.com/product/b1583763#laboratory-scale-synthesis-of-2-nitromesitylene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

